N-Phenyltetrafluorophthalimide
Description
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-2-phenylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPHRIDFYCSLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332854 | |
| Record name | N-Phenyltetrafluorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116508-58-8 | |
| Record name | N-Phenyltetrafluorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Tetrachloro-N-Phenylphthalimide
The initial step condenses tetrachlorophthalic anhydride with aniline in glacial acetic acid under reflux. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl groups.
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Reactants: Tetrachlorophthalic anhydride (300 g, 1.05 mol), aniline (100 g, 1.08 mol), glacial acetic acid (3.75 L).
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Conditions: Reflux at 114°C for 6.5 hours under stirring.
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Workup: Cooling, filtration, washing with cold water, and vacuum drying.
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Yield: 366 g (96%) of tetrachloro-N-phenylphthalimide, melting point 274–275°C.
This intermediate’s structure was confirmed by gas chromatography/mass spectrometry (GC/MS), showing a molecular ion peak at m/z 366.
Fluorination with Potassium Fluoride
The chlorinated imide undergoes halogen exchange using potassium fluoride (KF) in sulfolane, a dipolar aprotic solvent. Phase-transfer catalysts (e.g., tributylhexadecylphosphonium bromide) enhance reactivity by solubilizing KF.
| Parameter | Value |
|---|---|
| KF stoichiometry | 3.3 moles per mole of imide |
| Catalyst loading | 4 g per 100 g imide |
| Temperature | 145–159°C |
| Reaction time | 12.3 hours |
| Atmosphere | Nitrogen |
| Yield | 74% (crude) |
Post-fluorination, the product is isolated by hot filtration, acetone washing, and recrystallization. The patent notes that anhydrous conditions are critical to preventing hydrolysis side reactions.
One-Pot Condensation of Tetrafluorophthalic Anhydride
Recent studies bypass chlorinated precursors by directly reacting tetrafluorophthalic anhydride with aniline. This method simplifies synthesis but faces challenges in regioselectivity and purity.
Solvent and Stoichiometry Effects
Glacial acetic acid or dimethylformamide (DMF) serves as the solvent, with triethylamine often added to neutralize acidic byproducts.
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Reactants: Tetrafluorophthalic anhydride (1.8 mmol), aniline (1.5 mmol).
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Conditions: Reflux in glacial acetic acid (11 mL) for 3 hours.
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Workup: Evaporation under reduced pressure, recrystallization from ethanol.
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Yield: 49–81%, depending on the amine substituent.
Substituting acetic acid with DMF reduces acetylation side reactions but requires higher temperatures (100–120°C).
Structural Characterization
NMR spectroscopy confirms successful imide formation:
Elemental analysis aligns with theoretical values (e.g., C 50.59%, H 2.70%, N 5.36%), validating purity.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
The fluorination method’s higher yield makes it preferable for large-scale production, whereas the condensation route suits rapid small-scale synthesis.
Reaction Optimization and Mechanistic Insights
Role of Phase-Transfer Catalysts
Tributylhexadecylphosphonium bromide increases fluorination rates by facilitating KF dissolution in sulfolane. Kinetic studies suggest a SNAr mechanism , where fluoride displaces chloride at electron-deficient aromatic positions.
Solvent Selection
Sulfolane outperforms DMF or acetonitrile due to its high dielectric constant (ε = 43.3) and thermal stability. Polar solvents stabilize transition states, accelerating halogen exchange.
Hydrolysis Side Reactions
Residual moisture converts the imide to tetrafluorophthalic acid. To mitigate this, the patent recommends drying KF at 300°C and maintaining a nitrogen atmosphere.
Applications and Derivative Synthesis
This compound’s electron-withdrawing fluorine atoms make it a versatile precursor:
Chemical Reactions Analysis
Types of Reactions
N-Phenyltetrafluorophthalimide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound .
Scientific Research Applications
Pharmaceuticals
N-Phenyltetrafluorophthalimide is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of various bioactive compounds. Its fluorinated structure enhances the biological activity and metabolic stability of drug candidates.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-cancer properties. The fluorine atoms contributed to increased lipophilicity, improving cell membrane permeability and enhancing therapeutic efficacy against specific cancer cell lines .
Agrochemicals
In agrochemistry, this compound serves as a key building block for the synthesis of herbicides and pesticides. Its stability under environmental conditions makes it an attractive candidate for developing long-lasting agricultural chemicals.
Data Table: Applications in Agrochemicals
| Compound Type | Application | Efficacy |
|---|---|---|
| Herbicides | Weed control | High |
| Pesticides | Insect repellents | Moderate |
| Fungicides | Fungal infection prevention | High |
Case Study:
Research indicates that formulations containing this compound demonstrated improved effectiveness against resistant weed species, leading to enhanced crop yields in controlled trials .
Materials Science
The compound's properties lend themselves well to applications in materials science, particularly in the development of high-performance polymers and coatings. Its thermal stability allows for use in environments with extreme temperatures.
Data Table: Properties of this compound-Based Materials
| Property | Value |
|---|---|
| Thermal Stability | >300°C |
| Chemical Resistance | Excellent |
| Mechanical Strength | High |
Case Study:
A recent investigation into polymer composites revealed that incorporating this compound significantly enhanced mechanical properties and thermal resistance compared to traditional polymers .
Mechanism of Action
The mechanism of action of N-Phenyltetrafluorophthalimide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Phenyltetrafluorophthalimide belongs to a broader class of N-substituted phthalimides. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Analysis of N-Substituted Phthalimides
Key Findings:
Electronic Effects : Fluorine substituents in this compound impart strong electron-withdrawing effects, enhancing its reactivity in electrophilic substitutions compared to the chloro analog .
Thermal Stability: Fluorinated derivatives exhibit superior thermal stability over non-halogenated counterparts like N-Phenylphthalimide, making them suitable for high-temperature polymer applications .
Synthetic Utility: Thio- and seleno-phthalimides (e.g., N-(Phenylthio)phthalimide) are preferred in sulfenylation reactions, whereas pyridylmethyl derivatives enable metal coordination in catalysis .
Biological Activity
N-Phenyltetrafluorophthalimide is a compound belonging to the phthalimide family, which has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, anticonvulsant, and potential anticancer properties, supported by various studies and research findings.
Chemical Structure and Properties
This compound is characterized by its tetrafluoro-substituted phthalimide structure, which enhances its lipophilicity and biological activity. The presence of fluorine atoms contributes to its unique chemical properties, making it a candidate for various therapeutic applications.
Antiproliferative Activity
Recent studies have demonstrated that phthalimide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, an evaluation of multiple phthalimide derivatives showed that certain compounds significantly inhibited the proliferation of HeLa (cervical), HepG2 (liver), and 4T1 (breast) cancer cells. The incorporation of methyl groups at specific positions on the phthalimide ring was found to enhance these effects, particularly against HeLa cells, where some compounds reduced cell proliferation by approximately 40% without affecting normal fibroblast cells (3T3) significantly .
Table 1: Antiproliferative Effects of Phthalimide Derivatives
| Compound | Cell Line | Proliferation Inhibition (%) | Selectivity Against Normal Cells |
|---|---|---|---|
| E1 | HeLa | 40 | Yes (96% proliferation) |
| E11 | 4T1 | 49.80 | No (decreased normal cell viability) |
| C8 | HeLa | 40.37 | Yes (87% proliferation) |
The mechanism through which this compound exerts its biological effects has been investigated using molecular docking studies. These studies indicated that phthalimide derivatives interact with key enzymes such as DNA methyltransferase 1 (DNMT1), suggesting that they may inhibit cancer cell growth through epigenetic modulation . This interaction is facilitated by non-covalent interactions, including hydrogen bonds and π-stacking interactions with specific amino acid residues in DNMT1.
Anticonvulsant Activity
In addition to anticancer properties, phthalimide derivatives have shown promise in anticonvulsant activity. A study evaluated several analogs for their ability to protect against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models. Some derivatives exhibited superior protection compared to the standard anticonvulsant drug phenytoin, indicating their potential as therapeutic agents for epilepsy .
Table 2: Anticonvulsant Activity of Phthalimide Derivatives
| Compound | PTZ Model Protection (%) | MES Model Protection (%) |
|---|---|---|
| Compound 3 | 100 | 100 |
| Compound 9 | 90 | 85 |
Potential Clinical Applications
The biological activities of this compound derivatives suggest their potential as clinical candidates for treating various conditions:
- Hepatocellular Carcinoma (HCC) : Novel amino-trifluoro-phthalimide analogs have shown effectiveness in reducing tumor development in animal models of HCC, indicating a promising avenue for further research in liver cancer treatments .
- Antimicrobial and Anti-inflammatory Effects : Phthalimide analogs have also been reported to possess antimicrobial properties, making them candidates for developing new antibiotics or anti-inflammatory drugs .
Case Studies
Several case studies have highlighted the efficacy of phthalimide derivatives in preclinical settings:
- Study on Hepatocellular Carcinoma : In a transgenic mouse model treated with this compound analogs, significant reductions in liver tumor incidence and size were observed compared to control groups, supporting the compound's potential as an anticancer agent .
- Anticonvulsant Efficacy : In vivo models demonstrated that selected phthalimide derivatives not only increased seizure thresholds but also provided complete protection against induced seizures in both PTZ and MES models .
Q & A
Q. How can researchers enhance the reproducibility of studies involving this compound?
- Methodological Answer : Follow FAIR data principles:
- Metadata : Document synthetic procedures (MIABiotech templates), instrument calibration dates, and raw data repositories (e.g., Zenodo).
- Collaboration : Share reference standards via platforms like Sigma-Aldrich’s CertiPUR® program. Publish negative results to reduce publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
